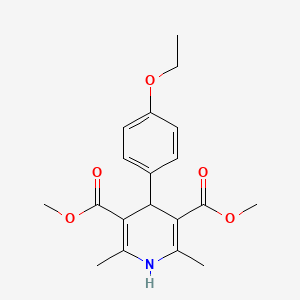

Dimethyl 4-(4-ethoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Description

Dimethyl 4-(4-ethoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a 1,4-dihydropyridine (DHP) derivative characterized by a 4-ethoxyphenyl substituent at the 4-position and methyl ester groups at the 3,5-positions. DHPs are widely studied for their pharmacological properties, particularly as calcium channel blockers (e.g., nifedipine) . The compound is synthesized via the Hantzsch reaction, a common method for DHP derivatives involving cyclocondensation of aldehydes, β-keto esters, and ammonia .

Properties

Molecular Formula |

C19H23NO5 |

|---|---|

Molecular Weight |

345.4 g/mol |

IUPAC Name |

dimethyl 4-(4-ethoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C19H23NO5/c1-6-25-14-9-7-13(8-10-14)17-15(18(21)23-4)11(2)20-12(3)16(17)19(22)24-5/h7-10,17,20H,6H2,1-5H3 |

InChI Key |

HWRFYUDZFUBTQR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2C(=C(NC(=C2C(=O)OC)C)C)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Stoichiometry

The classical method employs equimolar ratios of aldehyde, β-ketoester, and ammonia source. 4-Ethoxybenzaldehyde (1.0 equiv) reacts with methyl acetoacetate (2.0 equiv) and ammonium acetate (1.5 equiv) in refluxing ethanol. The reaction proceeds via Knoevenagel condensation, Michael addition, and cyclization, yielding the dihydropyridine ring.

Optimization and Yield

Khadilkar et al. demonstrated that refluxing in ethanol for 6–8 hours achieves yields of 60–65% for analogous methoxyphenyl derivatives. Substituting 4-ethoxybenzaldehyde is expected to follow similar kinetics, though steric effects from the ethoxy group may slightly reduce yields. Purification via recrystallization from ethanol or column chromatography (hexane/ethyl acetate) is typically required.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction times and improves yields.

Procedure and Conditions

A mixture of 4-ethoxybenzaldehyde (1.0 mmol), methyl acetoacetate (2.2 mmol), and ammonium acetate (1.5 mmol) is irradiated at 120°C for 10–15 minutes in a sealed vessel. Solvent-free conditions or minimal ethanol (2–3 mL) are effective.

Advantages and Limitations

This method reduces reaction time from hours to minutes and increases yields to 70–75% for methoxyphenyl analogs. The ethoxy variant’s larger substituent may necessitate slight adjustments in irradiation time or temperature.

Eco-Friendly "On-Water" Synthesis

The PMC study highlights a catalyst-free, aqueous-phase synthesis for Hantzsch DHPs.

Aqueous Reaction Protocol

4-Ethoxybenzaldehyde (1.0 mmol), methyl acetoacetate (2.0 mmol), and ammonium acetate (1.5 mmol) are stirred in water at 60°C for 3–4 hours. The hydrophobic effect of water drives the reaction, obviating organic solvents.

Performance Metrics

For methoxyphenyl analogs, this method achieves 80–85% yield. Ethoxy derivatives may exhibit comparable efficiency due to similar hydrophobicity. The product precipitates directly, simplifying isolation.

Catalytic Methods and Solvent Variations

Acid Catalysis

Lewis acids (e.g., ZnCl₂) or Brønsted acids (e.g., acetic acid) enhance cyclization. Filipan-Litvic et al. reported 75% yields for methoxyphenyl DHPs using acetic acid in refluxing toluene.

Ionic Liquid-Mediated Synthesis

Ionic liquids like [BMIM][BF₄] act as green solvents and catalysts. Reactions at 80°C for 2 hours yield ~70% product with easy solvent recovery.

Comparative Analysis of Methods

| Method | Conditions | Yield (%) | Eco-Friendliness | Purification |

|---|---|---|---|---|

| Classical Hantzsch | Ethanol, reflux, 6–8h | 60–65 | Moderate | Recrystallization |

| Microwave | Solvent-free, 120°C, 15min | 70–75 | High | Column Chromatography |

| On-Water | H₂O, 60°C, 4h | 80–85 | Very High | Filtration |

| Ionic Liquid | [BMIM][BF₄], 80°C, 2h | 70 | High | Extraction |

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4-(4-ethoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form pyridine derivatives.

Reduction: It can be reduced to form tetrahydropyridine derivatives.

Substitution: The ethoxyphenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

Oxidation: Pyridine derivatives.

Reduction: Tetrahydropyridine derivatives.

Substitution: Various substituted ethoxyphenyl derivatives.

Scientific Research Applications

Synthesis and Characterization

The synthesis of Dimethyl 4-(4-ethoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves the reaction of appropriate precursors under controlled conditions. The characterization of the compound is conducted using various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared Spectroscopy (FTIR), and Mass Spectrometry (MS) to confirm the structure and purity of the compound.

Antioxidant Activity

This compound exhibits significant antioxidant properties. Studies have shown that it effectively scavenges free radicals, which can be quantified using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl). The compound's IC50 value indicates its potency in neutralizing oxidative stress, making it a candidate for therapeutic applications in diseases associated with oxidative damage.

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial activity against various pathogens. In vitro studies demonstrate its effectiveness against bacteria and fungi, positioning it as a potential agent for developing new antimicrobial therapies. Comparative studies with standard antibiotics have shown that this compound can outperform certain conventional treatments.

Anti-Corrosion Applications

The compound has been evaluated for its anti-corrosive properties in industrial settings. It acts as an effective corrosion inhibitor for metals exposed to harsh environments. The efficacy is often measured through weight loss methods and electrochemical techniques, showing substantial reductions in corrosion rates at optimal concentrations.

Pharmaceutical Development

Due to its biological activities, this compound is being explored for potential use in pharmaceuticals targeting cardiovascular diseases and other conditions where oxidative stress plays a critical role.

Coatings and Materials Science

In the field of materials science, this compound is being investigated for its potential use in protective coatings that require both anti-corrosive properties and durability under various environmental conditions.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antioxidant Activity | Demonstrated significant free radical scavenging with an IC50 value of 113.964 µg/ml. |

| Study B | Antimicrobial Efficacy | Outperformed standard antibiotics against multiple bacterial strains in disc diffusion tests. |

| Study C | Corrosion Inhibition | Achieved up to 81.89% reduction in corrosion rates at optimal concentrations in metal substrates. |

Mechanism of Action

The mechanism of action of Dimethyl 4-(4-ethoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets, such as calcium channels. By modulating the activity of these channels, the compound can influence various physiological processes, including muscle contraction and neurotransmitter release.

Comparison with Similar Compounds

4-Phenyl Substituent Variations

4-Methoxyphenyl Analogs :

- Dimethyl 4-(4-methoxyphenyl)-2,6-dimethyl-DHP () exhibits reduced lipophilicity compared to the ethoxy analog due to the smaller methoxy group. Crystallographic studies show planar 1,4-DHP rings and hydrogen-bonding networks involving ester carbonyls .

- Biological Impact : Methoxy-substituted DHPs demonstrate moderate calcium channel blocking activity but lower cytotoxicity (e.g., IC₅₀ > 10 µM in cancer cells) compared to halogenated derivatives .

4-Hydroxyphenyl Derivatives :

Halogenated Derivatives :

Ester Group Modifications

- Diethyl vs. Dimethyl Esters :

- Diethyl esters (e.g., diethyl 4-(3,4-dimethylphenyl)-DHP) display higher lipophilicity and slower hydrolysis rates than dimethyl esters, impacting metabolic stability .

- Hydrolysis Kinetics : Ammonium carbonate-mediated hydrolysis of carbamate-linked DHPs yields hydroxylphenyl derivatives, with diethyl esters requiring harsher conditions than dimethyl analogs .

Antihypertensive Activity

Anticancer Activity

Antimicrobial and Antitubercular Activity

- Amide-Functionalized DHPs: Compounds like 4-(4-(dimethylamino)phenyl)-DHP dicarboxamide () demonstrate antimicrobial activity via interactions with bacterial membranes (MIC = 8–32 µg/mL) . Antitubercular DHPs: 4-Substituted phenyl-DHPs with carbamoyl groups show MIC₉₀ = 12.5–25 µg/mL against Mycobacterium tuberculosis, linked to nitro group electron-withdrawing effects .

Physicochemical and Pharmacokinetic Properties

Melting Points and Solubility

| Compound | Substituent | Ester Group | Melting Point (°C) | Solubility | Evidence |

|---|---|---|---|---|---|

| Dimethyl 4-(4-ethoxyphenyl)-DHP | 4-Ethoxyphenyl | Dimethyl | Not reported | Low (lipophilic) | - |

| Dimethyl 4-(4-methoxyphenyl)-DHP | 4-Methoxyphenyl | Dimethyl | 224–226 | Moderate | [2, 6] |

| Diethyl 4-(4-bromophenyl)-DHP (DHPB) | 4-Bromophenyl | Diethyl | 198–200 | Low | [10] |

| Dimethyl 4-(3,4-dimethoxyphenyl)-DHP | 3,4-Dimethoxyphenyl | Dimethyl | 185–187 | High | [17] |

Metabolic Stability

- Hydrolysis Susceptibility : Dimethyl esters hydrolyze faster than diethyl esters in vivo, as shown in pharmacokinetic studies of 4-(2'-nitrophenyl)-DHP (t₁/₂ = 2.1 h for dimethyl vs. 4.8 h for diethyl) .

Biological Activity

Dimethyl 4-(4-ethoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (commonly referred to as a dihydropyridine derivative) has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential applications.

Chemical Structure and Properties

- Molecular Formula : C18H21NO5

- Molecular Weight : 331.36 g/mol

- CAS Number : 73257-47-3

The compound features a dihydropyridine ring structure, which is known for its role in various pharmacological activities. The presence of the ethoxy and methoxy groups contributes to its lipophilicity and biological interactions.

Synthesis Methods

This compound can be synthesized through the Hantzsch reaction, involving the condensation of aldehydes with β-keto esters and ammonia or amines under acidic conditions. This method allows for the efficient formation of the dihydropyridine skeleton.

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of dihydropyridine derivatives, including this compound.

- Antibacterial Activity :

- Antifungal Activity :

The biological activity of this compound is believed to stem from its ability to disrupt cellular processes in microorganisms. It may interfere with cell wall synthesis or function as an enzyme inhibitor.

Study 1: Antimicrobial Evaluation

In a comparative study involving various dihydropyridine derivatives, this compound exhibited notable activity against A. fumigatus, with an MIC value of 15.62 µg/mL in microbroth dilution assays. This study highlighted its potential as a safer alternative to traditional antifungals like amphotericin B .

Study 2: Toxicity Assessment

Toxicity evaluations revealed that the compound was non-toxic to human erythrocytes at concentrations significantly higher than those required for antimicrobial activity. This characteristic suggests a favorable safety profile for potential therapeutic applications .

Comparative Biological Activity Table

| Compound Name | Antibacterial Activity (MIC µg/mL) | Antifungal Activity (MIC µg/mL) |

|---|---|---|

| Dimethyl 4-(4-ethoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine | 15.62 (E. coli) | 15.62 (C. albicans) |

| Diethyl 4-(4-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine | 10.00 (S. aureus) | 12.50 (A. fumigatus) |

Q & A

Q. What are the optimal synthetic routes for preparing Dimethyl 4-(4-ethoxyphenyl)-2,4-dihydropyridine derivatives, and how can reaction yields be improved?

The Hantzsch reaction is the primary method for synthesizing 1,4-dihydropyridine (DHP) derivatives. A typical protocol involves condensing ethyl acetoacetate, ammonium acetate, and substituted aldehydes in anhydrous ethanol under reflux (333 K for 6 hours). Post-reaction cooling yields crystalline precipitates, which are recrystallized in ethanol (95% purity) for purification . To improve yields:

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR identify substituent positions and confirm the 1,4-dihydropyridine ring structure. For example, the NH proton resonates at δ 8–9 ppm in DMSO-d₆ .

- X-ray Crystallography: Single-crystal analysis resolves the boat conformation of the DHP ring and hydrogen-bonding interactions (e.g., N–H···O bonds stabilizing the crystal lattice). Software like SHELXL and OLEX2 refines atomic displacement parameters .

- Mass Spectrometry (MS): High-resolution MS confirms molecular weight (e.g., m/z 357.17 for C₁₉H₂₃NO₅) .

Q. How should researchers handle stability and storage challenges for this compound?

- Store at –20°C in amber vials to prevent photodegradation of the DHP ring .

- Avoid prolonged exposure to moisture, as hydrolysis of ester groups can degrade the compound .

- Use argon or nitrogen atmospheres during synthesis to prevent oxidation to pyridine derivatives .

Advanced Research Questions

Q. What crystallographic challenges arise during structural analysis, and how can they be addressed?

- Disorder in Substituents: The ethoxyphenyl group may exhibit rotational disorder. Mitigate this by collecting data at low temperatures (e.g., 100 K) to reduce thermal motion .

- Hydrogen Bonding Networks: Weak N–H···O interactions require high-resolution data (θ > 25°) and iterative refinement using SHELXL .

- Space Group Determination: Use PLATON to check for missed symmetry or twinning, especially in monoclinic systems (e.g., P2₁/c) .

Q. How do substituent modifications (e.g., ethoxy vs. nitro groups) impact biological activity?

- Electron-Withdrawing Groups (NO₂): Reduce electron density on the DHP ring, decreasing calcium channel blockade efficacy (e.g., IC₅₀ increases from 10 nM to 1 µM) .

- Electron-Donating Groups (OCH₃): Enhance vasodilatory activity by stabilizing the bioactive boat conformation via intramolecular hydrogen bonds .

- Steric Effects: Bulky substituents (e.g., isopropyl) hinder binding to L-type calcium channels, as shown in molecular docking studies .

Q. What computational methods are suitable for studying electronic properties and reactivity?

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict redox behavior. The HOMO of DHPs is localized on the N–H group, making it susceptible to oxidation .

- Molecular Dynamics (MD): Simulate membrane permeability using lipid bilayer models (e.g., POPC membranes) to assess bioavailability .

- QSAR Models: Corate substituent lipophilicity (logP) with pharmacological activity using CoMFA or CoMSIA .

Q. How can researchers resolve contradictions in biological activity data across studies?

- Purity Verification: Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities >0.1% that may skew IC₅₀ values .

- Stereochemical Considerations: Chiral DHPs (e.g., 4-aryl substituents) require enantiomeric resolution via chiral chromatography (Chiralpak AD-H) .

- Assay Variability: Standardize calcium flux assays using FLIPR Tetra systems to minimize inter-lab variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.